
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Compounds structurally related to 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide have been utilized in organic synthesis, demonstrating the versatility of chloro-methoxybenzamides and tetrahydroquinolines in facilitating complex chemical reactions. For instance, the use of nitrofuranylmethyl derivatives in the synthesis of anticancer pro-drugs showcases the reactivity of substituted isoquinolinones, where biomimetic reduction can trigger the release of therapeutic agents in hypoxic tumor environments (Berry et al., 1997)[https://consensus.app/papers/5nitrofuran2ylmethyl-group-potential-bioreductively-berry/5c90a233f2cb5edf9d8c5995515850c1/?utm_source=chatgpt]. Moreover, the development of chemosensors, such as 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, highlights the application in detecting metal ions, indicating potential utility in environmental monitoring and food safety (Prodi et al., 2001)[https://consensus.app/papers/characterization-5chloro8methoxyquinoline-appended-prodi/c47d8da94ebc58e7b0196cce97b13670/?utm_source=chatgpt].
Medicinal Chemistry and Biological Activities
In medicinal chemistry, analogs and derivatives of tetrahydroquinoline have been synthesized and evaluated for their pharmacological properties. For example, the optimization of 4-(N-cycloamino)phenylquinazolines has led to the discovery of new tubulin-polymerization inhibitors targeting the colchicine site, which could be influential in cancer therapy (Wang et al., 2014)[https://consensus.app/papers/optimization-4ncycloaminophenylquinazolines-novel-wang/f579c870a40a541c993bdb955df5083e/?utm_source=chatgpt]. Additionally, the synthesis and pharmacological activity studies of novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives reveal their potential anti-inflammatory properties (Abdulla et al., 2014)[https://consensus.app/papers/synthesis-activities-novel-abdulla/32689f92b07150518792a5b89d4b2835/?utm_source=chatgpt].
Environmental Applications
Research into the use of lignocellulosic substrates for the adsorption of pesticides from wastewater exemplifies the environmental applications of related chemical compounds. Such studies underscore the potential of utilizing chemical derivatives for environmental remediation and the sustainable treatment of contaminated waters (Boudesocque et al., 2008)[https://consensus.app/papers/lowcost-biosorbent-remove-pesticides-wastewater-boudesocque/57a76289b75157b3a03409c403b11f27/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-13(2)21(26)24-10-4-5-14-6-8-16(12-18(14)24)23-20(25)17-11-15(22)7-9-19(17)27-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDXHKIVIFKSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

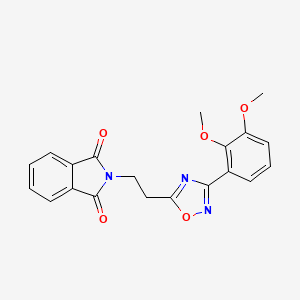
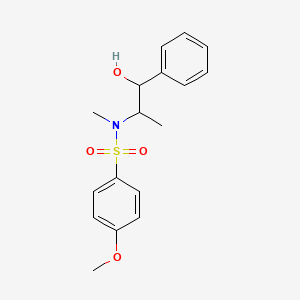
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2927034.png)


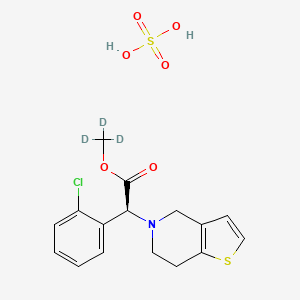
![5-Bromo-2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2927042.png)
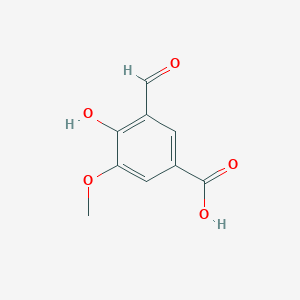


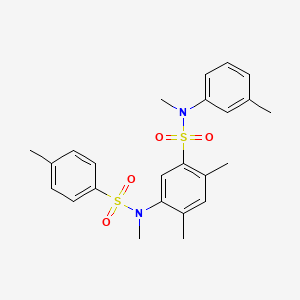
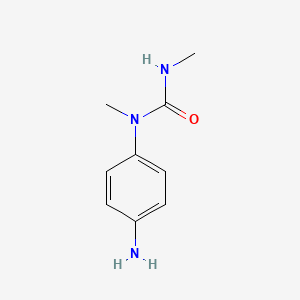

![N-(5-(1H-benzo[d]imidazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2927050.png)